Superior Reactivity in Lactone Synthesis
In a comparative study of lactone formation from aromatic carboxylic acids, p-(diacetoxyiodo)-toluene demonstrated superior reactivity relative to other (diacetoxyiodo)arenes and the Dess-Martin reagent [1].
| Evidence Dimension | Relative Reactivity in Lactonization |
|---|---|
| Target Compound Data | Best reactivity |
| Comparator Or Baseline | Other (diacetoxyiodo)arenes and Dess-Martin reagent |
| Quantified Difference | Reported as 'best reactivity' among the tested compounds |
| Conditions | Reaction of (o-alkyl)- and (o-phenyl)arenecarboxylic acids in the presence of iodine (Suárez system) to form lactones via oxygen-centered radicals. |
Why This Matters
This superior reactivity can translate to higher yields, faster reactions, or the ability to functionalize less reactive substrates, directly impacting the efficiency and scope of a synthetic route.
- [1] Muraki, T., Togo, H., & Yokoyama, M. (1999). Reactivity in the formation of lactones from aromatic carboxylic acids with organohypervalent iodine compounds in the Suárez system. Journal of the Chemical Society, Perkin Transactions 1, (10), 1713-1716. View Source
